molecular formula C11H12ClNO2 B1623137 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide CAS No. 91089-68-8

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide

Cat. No.: B1623137
CAS No.: 91089-68-8
M. Wt: 225.67 g/mol
InChI Key: NSLMBOGOVJIBJG-UHFFFAOYSA-N
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Description

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The chromene ring can be oxidized to form chromone derivatives.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Formation of chromone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used in the development of novel materials with specific optical and electronic properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-3,4-dihydro-2H-1-benzopyran-4-ylacetamide
  • 2-chloro-N-3,4-dihydro-2H-chromen-4-ylmethylamine
  • 2-chloro-N-3,4-dihydro-2H-chromen-4-ylpropionamide

Uniqueness

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and an acetamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLMBOGOVJIBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407045
Record name 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91089-68-8
Record name 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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